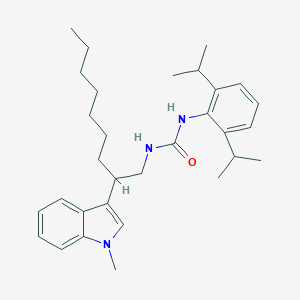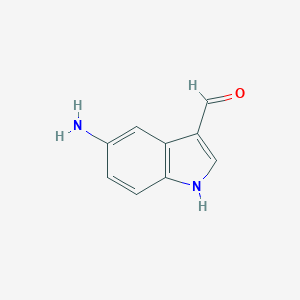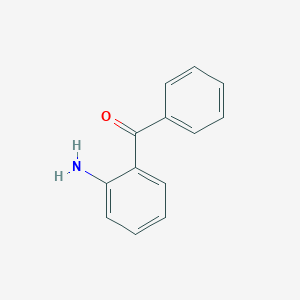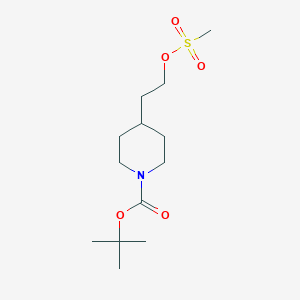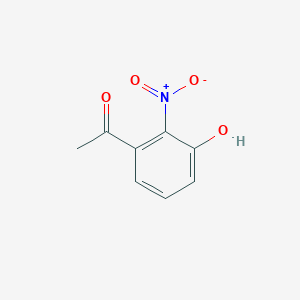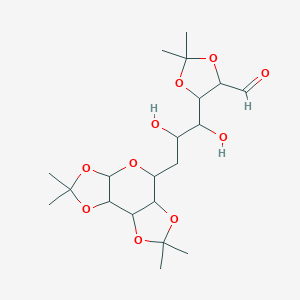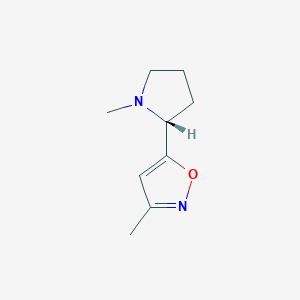
(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an isoxazole derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of ion channels in the nervous system. Specifically, (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Efectos Bioquímicos Y Fisiológicos
(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been shown to have several biochemical and physiological effects. This compound has been found to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Additionally, (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been shown to reduce the excitability of neurons in the central nervous system, which may contribute to its anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has several advantages for lab experiments. This compound is relatively easy to synthesize and has high yield and purity. Additionally, (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been shown to have potent pharmacological effects, making it a useful tool for studying the activity of ion channels in the nervous system. However, one limitation of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole is that its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several future directions for the study of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole. One potential direction is the development of new drugs based on this compound for the treatment of pain and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole and its potential applications in other fields of science, such as neuroscience and pharmacology. Finally, the synthesis of novel derivatives of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole may lead to the discovery of compounds with even more potent pharmacological effects.
Métodos De Síntesis
(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole can be synthesized using different methods. One of the commonly used methods is the reaction of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazoline with an oxidizing agent such as m-chloroperbenzoic acid. This reaction results in the formation of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole with high yield and purity. Other methods include the reaction of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazoline with different reagents such as nitrous acid and sodium nitrite.
Aplicaciones Científicas De Investigación
(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been extensively studied for its potential applications in various fields of science. This compound has been found to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new drugs for pain management. Additionally, (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Propiedades
Número CAS |
147402-73-1 |
|---|---|
Nombre del producto |
(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole |
Fórmula molecular |
C9H14N2O |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3-methyl-5-[(2R)-1-methylpyrrolidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(12-10-7)8-4-3-5-11(8)2/h6,8H,3-5H2,1-2H3/t8-/m1/s1 |
Clave InChI |
ILLGYRJAYAAAEW-MRVPVSSYSA-N |
SMILES isomérico |
CC1=NOC(=C1)[C@H]2CCCN2C |
SMILES |
CC1=NOC(=C1)C2CCCN2C |
SMILES canónico |
CC1=NOC(=C1)C2CCCN2C |
Sinónimos |
Isoxazole, 3-methyl-5-[(2R)-1-methyl-2-pyrrolidinyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



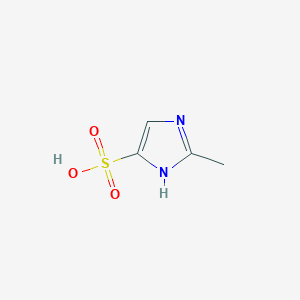
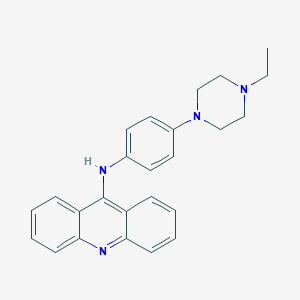
![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)
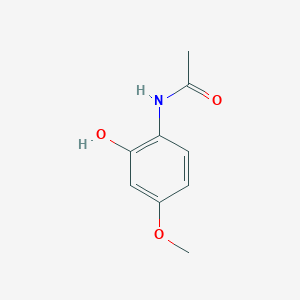
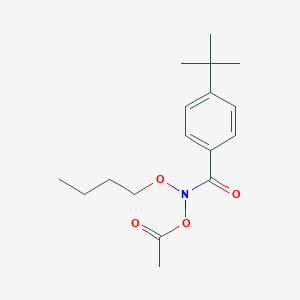
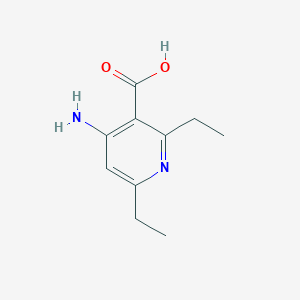
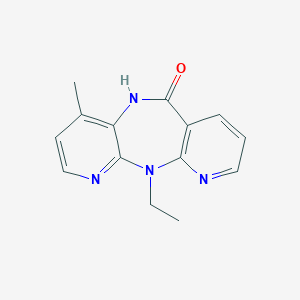
![methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate](/img/structure/B122494.png)
